(S)-2-(2'-(Diphenylphosphanyl)-[1,1'-biphenyl]-2-yl)-4-isopropyl-4,5-dihydrooxazole
Description
Structural Evolution of Phosphinooxazoline (PHOX) Ligand Systems
The phosphinooxazoline (PHOX) ligand class emerged as a revolutionary departure from traditional diphosphine ligands, combining a phosphine donor and an oxazoline moiety to form a P,N-chelating architecture. Early PHOX ligands, such as (S)-iPr-PHOX, derived from valinol, demonstrated the potential of oxazoline’s rigid, chiral environment to enforce stereoselective metal coordination. Subsequent iterations introduced biphenyl backbones, as seen in (S)-2-(2'-(diphenylphosphanyl)-[1,1'-biphenyl]-2-yl)-4-isopropyl-4,5-dihydrooxazole, to address limitations in substrate scope and enantiocontrol. The biphenyl system extends conjugation, enhancing π-backdonation to metal centers while introducing axial chirality, thereby amplifying stereochemical communication between the ligand and substrate.
A critical advancement involved replacing single aryl rings with biphenyl groups, which rigidify the ligand framework and prevent undesired rotational flexibility. For instance, X-ray crystallography of PHOX-Ni aryne complexes revealed that biphenyl backbones enforce a seven-membered metallacycle, optimizing bite angles for improved regioselectivity in aryne functionalization. This structural rigidity contrasts with earlier PHOX ligands, which often formed less stable five- or six-membered chelates, limiting their applicability to substrates requiring precise steric environments.
Role of Biphenyl Backbones in Steric and Electronic Tuning
The incorporation of a biphenyl backbone in (S)-2-(2'-(diphenylphosphanyl)-[1,1'-biphenyl]-2-yl)-4-isopropyl-4,5-dihydrooxazole introduces two synergistic effects: steric bulk and electronic modulation . The ortho-substituted biphenyl moiety creates a “wall” that shields one face of the metal center, directing substrate approach to the less hindered quadrant. In Ir-catalyzed hydrogenations, this shielding effect forces α,β-unsaturated ketones to adopt specific binding modes, yielding enantioselectivities exceeding 99% ee.
Electronically, the biphenyl system enhances π-backdonation from the metal to the oxazoline’s nitrogen lone pair, stabilizing transition states during oxidative addition or migratory insertion. Cyclic voltammetry studies on PHOX-Ni complexes demonstrated that the biphenyl backbone lowers the metal’s oxidation potential by 0.3 V compared to monoaryl analogs, indicating increased electron density at the Ni center. This electronic enrichment facilitates oxidative additions in cross-coupling reactions, as evidenced by the ligand’s success in Suzuki-Miyaura couplings of sterically hindered aryl chlorides.
| Structural Feature | Steric Impact | Electronic Impact |
|---|---|---|
| Biphenyl backbone | Axial chirality enforces substrate shielding | Enhanced π-backdonation stabilizes metal centers |
| Ortho-substitution | Prevents rotational flexibility | Adjusts Hammett parameters for fine-tuning |
| Dihedral angle (~60°) | Creates a hydrophobic pocket | Modulates LUMO energy of coordinated substrates |
Significance of Isopropyl Substituents in Diastereomeric Control
The isopropyl group at the oxazoline’s 4-position serves as a chiral auxiliary, dictating the ligand’s helical twist and influencing diastereomeric transition states. In asymmetric hydrogenations, the isopropyl moiety induces a “lock-and-key” fit between the ligand and prochiral substrates. For example, Ir complexes of (S)-2-(2'-(diphenylphosphanyl)-[1,1'-biphenyl]-2-yl)-4-isopropyl-4,5-dihydrooxazole hydrogenate α-alkylidene lactams with 98% ee, whereas bulkier tert-butyl analogs exhibit reduced activity due to excessive steric congestion.
The isopropyl group’s conformational flexibility also enables adaptive binding to diverse substrates. In Pd-catalyzed allylic alkylations, the substituent’s moderate bulk allows dynamic adjustment of the metal’s coordination sphere, accommodating both electron-rich and electron-deficient allylic electrophiles. This adaptability contrasts with rigid ligands like BINAP, which often fail in reactions requiring variable bite angles.
Properties
Molecular Formula |
C30H28NOP |
|---|---|
Molecular Weight |
449.5 g/mol |
IUPAC Name |
diphenyl-[2-[2-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]phenyl]phosphane |
InChI |
InChI=1S/C30H28NOP/c1-22(2)28-21-32-30(31-28)27-19-10-9-17-25(27)26-18-11-12-20-29(26)33(23-13-5-3-6-14-23)24-15-7-4-8-16-24/h3-20,22,28H,21H2,1-2H3/t28-/m1/s1 |
InChI Key |
UVEFJVIGWJJTJH-MUUNZHRXSA-N |
Isomeric SMILES |
CC(C)[C@H]1COC(=N1)C2=CC=CC=C2C3=CC=CC=C3P(C4=CC=CC=C4)C5=CC=CC=C5 |
Canonical SMILES |
CC(C)C1COC(=N1)C2=CC=CC=C2C3=CC=CC=C3P(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Biological Activity
(S)-2-(2'-(Diphenylphosphanyl)-[1,1'-biphenyl]-2-yl)-4-isopropyl-4,5-dihydrooxazole is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological properties, and applications based on available research.
Chemical Structure and Properties
- Molecular Formula : C33H26NOP
- Molecular Weight : 483.54 g/mol
- CAS Number : 1198791-45-5
- Storage Conditions : Inert atmosphere at 2-8°C
The compound features a diphenylphosphanyl group attached to a biphenyl moiety and an isopropyl-substituted oxazole ring. This unique structure is believed to contribute to its biological activities.
Research indicates that the biological activity of this compound may be linked to its ability to modulate protein-protein interactions (PPIs) and inhibit specific enzymes. In particular, it has been noted for its potential as a proteolytic enzyme inhibitor, which could have implications in various disease states, including neurodegenerative diseases.
2. Inhibition of Enzymatic Activity
Studies have shown that oxazole derivatives can exhibit inhibitory effects on prolyl oligopeptidase (PREP), an enzyme implicated in several neurological disorders. The structure-activity relationship (SAR) analysis revealed that modifications in the oxazole ring significantly affect inhibitory potency. For example, certain analogs demonstrated IC50 values in the nanomolar range against PREP, indicating strong inhibitory potential .
3. Anti-inflammatory Properties
Compounds with similar structural frameworks have been evaluated for anti-inflammatory effects. The inhibition of cyclooxygenase (COX) enzymes and lipoxygenase pathways suggests that (S)-2-(2'-(Diphenylphosphanyl)-[1,1'-biphenyl]-2-yl)-4-isopropyl-4,5-dihydrooxazole may possess anti-inflammatory properties akin to those observed in non-steroidal anti-inflammatory drugs (NSAIDs).
Case Studies and Experimental Data
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural and physicochemical differences between the target compound and its analogues:
Key Comparative Analysis
Steric and Electronic Effects
- Biphenyl Backbone (Target Compound) : The biphenyl moiety enhances rigidity, favoring well-defined coordination geometries in metal complexes. This contrasts with analogues like C761402-25-9 (benzyl-substituted), which exhibit greater conformational flexibility .
- Substituent Effects: Isopropyl (Target): Provides moderate steric hindrance, balancing catalytic activity and selectivity. Benzyl (CAS 148461-13-6): Introduces electron-donating effects, altering metal-ligand bond strength .
Stability and Handling
- The phenyl-substituted derivative (CAS 1198791-45-5) requires inert storage conditions, suggesting lower stability compared to the target compound .
- (S)-iPr-PHOX (CAS 148461-14-7) is air-sensitive, necessitating stringent handling protocols, whereas the target ligand’s stability data remain unspecified in available literature .
Preparation Methods
Step 1: Formation of the Oxazoline Ring
- Starting Materials : (R)-2-Amino-1-propanol and isopropyl-substituted epoxide.
- Reaction Conditions : The reaction is typically carried out under an inert atmosphere at temperatures ranging from -20°C to 0°C to minimize racemization.
- Catalyst : Chiral auxiliaries may be used to enhance asymmetric induction.
Step 2: Introduction of the Diphenylphosphanyl Group
- Starting Materials : 2-(2-Bromophenyl)-4-isopropyl-4,5-dihydrooxazole and diphenylphosphine derivatives.
- Reaction Conditions : Palladium-catalyzed cross-coupling reactions are performed under inert conditions, often at room temperature or slightly elevated temperatures.
- Catalyst : Palladium(0) complexes such as tetrakis(triphenylphosphine)palladium(0) or palladium(II) acetate with phosphine ligands.
Characterization and Purification
- Nuclear Magnetic Resonance (NMR) Spectroscopy : Essential for confirming the structure and stereochemistry. ¹H, ¹³C, and ³¹P NMR spectra provide detailed information about the molecular structure.
- X-ray Crystallography : Offers definitive structural confirmation, particularly for chiral centers.
- High-Resolution Mass Spectrometry (HRMS) : Validates the molecular weight and purity of the compound.
- Chiral High-Performance Liquid Chromatography (HPLC) : Used to assess enantiomeric excess (ee).
Data Table: Synthetic Conditions and Yields
| Step | Starting Materials | Reaction Conditions | Yield (%) |
|---|---|---|---|
| 1 | (R)-2-Amino-1-propanol, Isopropyl Epoxide | Inert atmosphere, -20°C to 0°C | 80-90 |
| 2 | 2-(2-Bromophenyl)-4-isopropyl-4,5-dihydrooxazole, Diphenylphosphine Derivative | Palladium-catalyzed cross-coupling, RT | 70-85 |
Q & A
Basic: What are the key steps and reagents involved in synthesizing (S)-2-(2’-(diphenylphosphanyl)biphenyl-2-yl)-4-isopropyl-4,5-dihydrooxazole?
Methodological Answer:
The synthesis typically follows a multi-step protocol:
Starting Material : Begin with (S)-(+)-2-phenylglycinol to ensure chirality retention .
Oxazoline Formation : React with 2-bromobenzoic acid derivatives under Mitsunobu conditions (e.g., DIAD, triphenylphosphine) to form the oxazoline core .
Phosphine Introduction : Use Suzuki-Miyaura coupling with diphenylphosphine boronic esters in the presence of Pd(PPh₃)₄ as a catalyst .
Purification : Column chromatography (silica gel, hexane/ethyl acetate) yields >99% purity .
Critical Reagents : Pd catalysts, diphenylphosphine derivatives, and chiral auxiliaries.
Basic: How is the structural integrity of this ligand confirmed post-synthesis?
Methodological Answer:
- NMR Spectroscopy : ¹H and ³¹P NMR verify the oxazoline ring and phosphine coordination. For example, a ³¹P signal near δ -5 ppm confirms diphenylphosphanyl attachment .
- IR Spectroscopy : C=N stretch at ~1650 cm⁻¹ confirms oxazoline formation .
- Polarimetry : Specific rotation ([α]D²⁵) measurements validate enantiomeric purity (e.g., >99% ee) .
Advanced: What factors influence enantioselectivity in palladium-catalyzed reactions using this ligand?
Methodological Answer:
Key variables include:
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance transition-state stabilization, improving ee values by 10–15% .
- Temperature : Lower temperatures (0–25°C) reduce kinetic resolution, favoring selectivity .
- Additives : Silver salts (e.g., AgOTf) scavenge halides, preventing catalyst poisoning and improving yields by ~20% .
Experimental Design : Use a Design of Experiments (DoE) approach to optimize these factors in asymmetric allylic alkylation .
Advanced: How can structural modifications enhance catalytic performance in cross-coupling reactions?
Methodological Answer:
- Steric Tuning : Replace isopropyl with bulkier groups (e.g., adamantyl) to increase steric hindrance, improving selectivity in Buchwald-Hartwig aminations .
- Electronic Modulation : Introduce electron-withdrawing groups (e.g., CF₃) on the biphenyl moiety to accelerate oxidative addition steps in Suzuki couplings .
- Validation : Compare turnover numbers (TON) and ee values in model reactions (e.g., asymmetric hydrogenation) .
Basic: What is the role of this ligand in palladium-catalyzed asymmetric transformations?
Methodological Answer:
The ligand coordinates Pd via its phosphine and oxazoline N-atom, forming a chiral Pd(0) or Pd(II) complex. This geometry directs substrate approach, enabling:
- Asymmetric Allylic Alkylation : Achieves up to 95% ee in forming quaternary stereocenters .
- Heck Reactions : Facilitates β-hydride elimination with >90% regioselectivity .
Mechanistic Insight : X-ray crystallography of Pd intermediates confirms chelation geometry .
Advanced: How should researchers address air sensitivity during storage and handling?
Methodological Answer:
- Storage : Under inert atmosphere (Ar/N₂) at 2–8°C in amber vials to prevent phosphine oxidation .
- Handling : Use gloveboxes for weighing. Pre-purify solvents (e.g., degas with freeze-pump-thaw cycles) to avoid ligand deactivation .
- Stability Testing : Monitor ³¹P NMR shifts; a new peak at δ +25 ppm indicates phosphine oxide degradation .
Advanced: How can contradictory data on substituent effects be resolved?
Methodological Answer:
- Computational Studies : DFT calculations (e.g., B3LYP/6-31G*) model steric/electronic effects of substituents on transition states .
- Kinetic Profiling : Compare rate constants (k) and activation parameters (ΔG‡) for analogs in model reactions .
- Collaborative Validation : Reproduce results across labs with controlled conditions (e.g., standardized Pd sources) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
